Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
“Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C22 H24 N2 O4 S2. It has a molecular weight of 444.57 . The compound is a racemic mixture .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES string: CC1CN(CCN1c1cccc©c1)S(c1c2ccccc2sc1C(=O)OC)(=O)=O . This indicates the presence of a piperazine ring and a benzothiophene group in the molecule .Physical and Chemical Properties Analysis
The compound has a logP value of 4.518 and a logD value of 4.518 . These values suggest that the compound is relatively lipophilic. The compound also has a polar surface area , which could influence its solubility and permeability properties.Properties
IUPAC Name |
methyl 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-7-6-8-17(13-15)24-12-11-23(14-16(24)2)30(26,27)21-18-9-4-5-10-19(18)29-20(21)22(25)28-3/h4-10,13,16H,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLMRIYVNSOUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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